A Comprehensive Technical Guide to Pinonic Acid: Structure, Stereoisomers, and Experimental Protocols
A Comprehensive Technical Guide to Pinonic Acid: Structure, Stereoisomers, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pinonic acid, a significant oxidation product of α-pinene. The document details its chemical structure, explores its various stereoisomers, presents key physicochemical data in a structured format, and offers detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Stereoisomerism
Pinonic acid (C₁₀H₁₆O₃) is a bicyclic monoterpene derivative characterized by a cyclobutane ring substituted with a carboxylic acid group and a ketone.[1] Its structure is fundamental to its role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA), and is being explored for potential therapeutic applications.[1][2]
The presence of two chiral centers in the cyclobutane ring gives rise to several stereoisomers. The relative orientation of the acetyl and carboxymethyl groups on the cyclobutane ring defines the cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers.
The most commonly studied isomers are the cis-pinonic acids:
-
(1S,3S)-(+)-cis-Pinonic acid
-
(1R,3R)-(-)-cis-Pinonic acid
The IUPAC name for cis-pinonic acid is 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid.[3][4]
Physicochemical Properties
The physicochemical properties of pinonic acid are crucial for understanding its environmental fate and for designing experimental procedures. The following table summarizes key quantitative data for cis-pinonic acid.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₃ | [5][6] |
| Molecular Weight | 184.23 g/mol | [1][5] |
| Melting Point | 104-107 °C | [1][7] |
| Boiling Point | 305.2 °C at 760 mmHg | [7] |
| Water Solubility | 3.686 g/L at 0 °C | [1][8] |
| pKₐ (at 298.15 K) | 5.19 | [9][10] |
| Enthalpy of Fusion | 30.35 kJ·mol⁻¹ | [9][10] |
| Vapor Pressure | 0.00019 mmHg at 25 °C | [7] |
Experimental Protocols
Synthesis of cis-Pinonic Acid via Oxidation of α-Pinene
A common method for synthesizing cis-pinonic acid is through the oxidation of α-pinene using potassium permanganate (KMnO₄).[2][11]
Materials:
-
α-pinene
-
Potassium permanganate (KMnO₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Crushed ice
-
Deionized water
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A slurry of crushed ice, KMnO₄, (NH₄)₂SO₄, and water is prepared in a reaction flask and stirred rapidly.
-
(S)-α-Pinene is added to the slurry while maintaining the temperature below 5 °C. The mixture is stirred for approximately 5 hours.
-
A solution of concentrated H₂SO₄ in water is slowly added over 30 minutes, ensuring the reaction temperature remains below 5 °C.
-
Sodium bisulfite or sodium thiosulfate is added in portions to quench the excess permanganate, keeping the temperature below 15 °C. This will cause the purple color to disappear.
-
The resulting cloudy aqueous solution is extracted multiple times with an organic solvent like diethyl ether.
-
The combined organic layers are then extracted with a saturated NaHCO₃ solution to separate the acidic product into the aqueous layer.
-
The combined aqueous layers are acidified with H₂SO₄ and then extracted again with diethyl ether.
-
The final combined ether layers are dried with brine and anhydrous MgSO₄, filtered, and the solvent is removed in vacuo to yield cis-pinonic acid, which can be further purified by chromatography.[2][12]
Analytical Methods for Pinonic Acid
The identification and quantification of pinonic acid and its isomers typically involve chromatographic and spectroscopic techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Protocol: Due to the low volatility of carboxylic acids, a derivatization step is required before GC-MS analysis. The carboxyl group is converted into a more volatile ester (e.g., a methyl ester). Samples are then injected into the GC for separation, followed by detection and identification using a mass spectrometer.[13]
-
Application: Useful for identifying and quantifying pinonic acid in complex mixtures, such as atmospheric aerosol samples.[13]
2. High-Performance Liquid Chromatography (HPLC):
-
Protocol: HPLC is employed to separate pinonic acid and its photolysis products based on their polarity. A common setup uses a C18 column with a gradient elution of water/acetonitrile mobile phases, often with a small amount of acetic acid.[13]
-
Application: Allows for the isolation of different products for further analysis by techniques like NMR or mass spectrometry.[13]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H and ¹³C NMR are used to confirm the structure of synthesized pinonic acid and its derivatives.[2]
-
Application: Provides detailed structural information, confirming the successful synthesis and purity of the compound.[2]
Role in Atmospheric Chemistry
Pinonic acid is a key intermediate in the atmospheric oxidation of α-pinene, a volatile organic compound emitted by coniferous trees. This process is a major contributor to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate.[1]
References
- 1. Pinonic acid | 61826-55-9 | Benchchem [benchchem.com]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Pinonic acid | C10H16O3 | CID 10130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-Pinonic acid | C10H16O3 | CID 239867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pinonic acid [webbook.nist.gov]
- 6. Pinonic acid [webbook.nist.gov]
- 7. cis-Pinonic acid|lookchem [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
